Product packaging for Alprazolam-d8(Cat. No.:)

Alprazolam-d8

Cat. No.: B1163271
M. Wt: 316.8
InChI Key: VREFGVBLTWBCJP-JGUCLWPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alprazolam-d8 is a high-purity, stable isotopically labeled analog of alprazolam, a triazolobenzodiazepine with a well-documented pharmacological profile . This compound, where eight hydrogen atoms are replaced by deuterium, is primarily designed for use as an internal standard in mass spectrometry-based assays, enabling highly accurate and reliable quantification of alprazolam in complex biological matrices. Such application is critical in modern, green analytical methodologies that employ techniques like UHPLC-MS/MS for the determination of drugs of abuse and other pharmaceuticals, ensuring high throughput and precision while adhering to miniaturized and sustainable practices . The parent compound, alprazolam, is known for its intermediate half-life of 10 to 12 hours and exhibits efficacy in the treatment of anxiety and depression, often showing utility in patients with mixed anxiety-depressive disorders . Consequently, this compound is an indispensable tool for researchers conducting pharmacokinetic studies, metabolic stability investigations, and forensic toxicological analyses related to alprazolam. By using this internal standard, scientists can control for variability in sample preparation and ionization efficiency, leading to improved data quality. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C17H5D8ClN4

Molecular Weight

316.8

InChI

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

VREFGVBLTWBCJP-JGUCLWPXSA-N

SMILES

ClC1=CC(C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=NC3)=C(C=C1)N4C3=NN=C4C([2H])([2H])[2H]

Synonyms

8-chloro-1-(methyl-d3)-6-(phenyl-d5)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine

Origin of Product

United States

Synthetic Methodologies for Deuterated Benzodiazepines

General Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The synthesis of deuterated organic compounds can be achieved through several established methodologies, broadly categorized into direct hydrogen-isotope exchange reactions and the use of deuterated building blocks. scielo.org.mxsnnu.edu.cn

A traditional and straightforward method for deuterium incorporation is the acid- or base-catalyzed exchange of labile protons with deuterium from a deuterated solvent. scielo.org.mxrsc.org This process, known as a Deuterium/Proton Exchange Reaction, typically involves stirring the substrate in a deuterium source which also acts as the solvent, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CH₃OD). synmr.ingoogle.comgoogle.com The reaction can be facilitated by the addition of a strong acid (e.g., DCl, D₂SO₄) or a base. google.comgoogle.com

This method is most effective for protons that are enolizable or otherwise acidic. However, a significant drawback is that it is not suitable for incorporating deuterium at non-exchangeable positions. scielo.org.mx Furthermore, achieving high levels of isotopic purity often requires multiple treatments or prolonged reaction times. scielo.org.mx

A more precise and widely used approach for creating complex deuterated molecules involves the synthesis of the target compound using deuterated starting materials or reagents. scielo.org.mxgoogleapis.com This bottom-up strategy allows for the specific placement of deuterium atoms at desired, non-labile positions within the molecular structure. googleapis.com While this method can be more synthetically demanding and costly due to the price of deuterated precursors, it provides superior control over the location and level of deuterium incorporation, which is crucial for optimizing the desired pharmacokinetic properties of the final compound. synmr.ingoogleapis.com

Specific Approaches for Benzodiazepine (B76468) Deuteration

The synthesis of deuterated benzodiazepines can employ general deuteration strategies, but specific methods have also been developed that are tailored to this class of compounds.

Recent advancements in synthetic chemistry have led to the development of novel, catalyst-free methods for synthesizing benzodiazepine structures. One such method is an isocyanide-based, one-pot, multicomponent reaction. nih.govrsc.org In a notable study, researchers demonstrated that reacting benzimidazolone derivatives with an isocyanide in the presence of acetone (B3395972) could unexpectedly yield novel tricyclic benzodiazepine derivatives without the need for a catalyst. researchgate.netnih.gov

To investigate the reaction mechanism, the researchers utilized deuterated acetone (acetone-d₆). nih.govrsc.org The experiment revealed that the use of the deuterated reagent significantly affected the reaction's yield and reactivity in the formation of the benzodiazepine product, demonstrating that catalyst-free methods can be employed in the synthesis of complex heterocyclic systems and that deuterated reagents are valuable tools for mechanistic studies. researchgate.netnih.gov While many syntheses of 1,5-benzodiazepines rely on catalysts like zeolites, BF₃·OEt₂, or various metal salts, this catalyst-free approach offers a greener and more atom-economical alternative. nih.govrsc.orgresearchgate.net

In the case of Alprazolam-d8, the deuterium atoms are strategically placed at specific sites known to be susceptible to metabolic oxidation. The formal chemical name for this compound is 8-chloro-1-(methyl-d₃)-6-(phenyl-d₅)-4H-benzo[f] scielo.org.mxrsc.orgrsc.orgtriazolo[4,3-a] scielo.org.mxrsc.orgdiazepine. netascientific.com This indicates that the eight deuterium atoms are located on the methyl group (as a -CD₃ group) and the phenyl ring (as a -C₆D₅ group).

The rationale for this specific placement is to slow down the metabolic breakdown of the molecule. scielo.org.mxbvsalud.org By replacing the hydrogens on the methyl group and the phenyl ring with the more stable deuterium atoms, the rate of enzymatic oxidation at these positions is reduced. This modification is intended to alter the compound's pharmacokinetic properties. bvsalud.org

Characterization of Deuterated Products for Isotopic Purity

The primary analytical techniques used for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic enrichment and the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By analyzing the mass spectrum, scientists can identify and quantify the relative abundance of the fully deuterated compound (e.g., d8) compared to partially deuterated (d1-d7) and non-deuterated (d0) versions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is employed to confirm the precise location of the deuterium labels within the molecule. rsc.org Since deuterium is NMR-active but resonates at a different frequency than hydrogen, its presence leads to the disappearance of signals in ¹H NMR spectra at the sites of deuteration, confirming the structural integrity and the success of the targeted labeling. rsc.org

For commercially available standards like this compound, suppliers provide a certificate of analysis detailing the isotopic purity. For example, a specific batch of this compound is certified to have an isotopic purity of ≥99% for all deuterated forms (d1-d8). netascientific.com

Table 1: Analytical Techniques for Isotopic Purity Characterization

TechniquePurposeInformation Obtained
High-Resolution Mass Spectrometry (HR-MS) To determine isotopic enrichment and distribution. rsc.orgnih.govRelative abundance of each isotopologue (d0, d1, ... d8), allowing for calculation of overall isotopic purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the position of deuterium atoms and structural integrity. rsc.orgAbsence of proton signals at specific locations confirms successful deuteration at those sites. rsc.org

Advanced Analytical Applications of Alprazolam D8 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of elements or molecules in a sample. ontosight.aiwikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample. ontosight.aiwikipedia.orgosti.gov This standard, such as Alprazolam-d8 for the analysis of alprazolam, has a different isotopic composition than the naturally occurring analyte. ontosight.ai

Once the isotopically labeled standard is introduced and thoroughly mixed with the sample, it undergoes the same sample preparation and analysis procedures as the target analyte. wikipedia.orgup.ac.za Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. wuxiapptec.com By measuring the altered isotopic ratio of the analyte and the internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be precisely calculated. ontosight.aiosti.govup.ac.za This method effectively compensates for variations in sample handling and analysis, making it a primary method for obtaining highly accurate measurements. up.ac.zarsc.org

Role of Deuterated Internal Standards in Compensating for Matrix Effects

In analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all the other components in a sample besides the analyte of interest. nih.govpsu.edu These components can significantly interfere with the analysis, a phenomenon known as the matrix effect. nih.govpsu.edumdpi.com The matrix effect can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantitative results. psu.edutandfonline.com

Deuterated internal standards, such as this compound, play a crucial role in mitigating these matrix effects. lcms.cz Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement. oup.com By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix is effectively normalized. wuxiapptec.com This ensures that the quantitative results are reliable and accurate, even in complex biological matrices like blood or urine. lcms.czoup.com

Normalization of Extraction and Ionization Variability

The process of preparing a sample for analysis, known as extraction, can be a significant source of variability. wuxiapptec.com Analyte can be lost during various steps, leading to underestimation of its concentration. wuxiapptec.com Similarly, the efficiency of ionization in the mass spectrometer can fluctuate between samples. nih.gov

The use of an internal standard like this compound allows for the normalization of these variabilities. cerilliant.com By adding a known quantity of the internal standard to the sample at the very beginning of the extraction process, any losses or variations that occur will affect both the analyte and the standard equally. nih.govmsacl.org When the final measurement is taken, the ratio of the analyte to the internal standard is used for quantification. wuxiapptec.comnebiolab.com This ratio remains constant despite variations in extraction recovery or ionization efficiency, thereby improving the precision and accuracy of the analytical method. nih.govnebiolab.comacs.org

Method Development for this compound in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The development of robust and reliable analytical methods is paramount for the accurate quantification of substances like alprazolam in various samples. shimadzu.comresearchgate.net The use of this compound as an internal standard is a cornerstone of method development in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. shimadzu.comnih.gov

Selection of Optimal Chromatographic Conditions

The goal of chromatography is to separate the analyte of interest from other components in the sample before it reaches the mass spectrometer. The selection of the appropriate chromatographic conditions is critical for achieving good separation and reliable results. researchgate.netneliti.com

For the analysis of alprazolam and its deuterated internal standard, various chromatographic parameters are optimized. These include the choice of the stationary phase (the column), the mobile phase (the solvent mixture), the flow rate, and the column temperature. researchgate.netwalshmedicalmedia.com Researchers have explored different column types, such as C18 and C8, and various mobile phase compositions, often consisting of mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions. researchgate.netwalshmedicalmedia.comajptr.comsphinxsai.com The pH of the mobile phase is also a critical parameter that can be adjusted to optimize the separation. researchgate.net By carefully selecting these conditions, analysts can achieve sharp, well-resolved peaks for both alprazolam and this compound, which is essential for accurate quantification. neliti.comwalshmedicalmedia.com

Table 1: Examples of Chromatographic Conditions for Alprazolam Analysis

ParameterCondition 1Condition 2Condition 3
Column ACE C18 (25 cm × 4 mm × 5 µm) neliti.comSunfire C18 (250 mm × 4.6 mm, 5 µm) walshmedicalmedia.comCell Pack C18 (250 mm × 4.6 mm, 5 µ) ajptr.com
Mobile Phase 0.1% Sulphuric acid (A) and Acetonitrile (B) (gradient) neliti.comMethanol: 0.02M Potassium Dihydrogen Ortho Phosphate Buffer (70:30 v/v) walshmedicalmedia.comAcetonitrile: Water (80:20 v/v) ajptr.com
Flow Rate 0.1 mL/min neliti.com1 mL/min walshmedicalmedia.com1 mL/min ajptr.com
Detection Diode Array Detector neliti.comPDA detector at 225 nm walshmedicalmedia.comUV-detector at 236 nm ajptr.com
Injection Volume 10 µl neliti.com20 µL walshmedicalmedia.com20 µL ajptr.com
Retention Time 13.216 min neliti.com3.53 min walshmedicalmedia.com6.2 mins ajptr.com

This table is for illustrative purposes and specific conditions may vary based on the exact analytical method and instrumentation.

Tandem Mass Spectrometry (MS/MS) Parameters for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity to the analysis. shimadzu.comthermofisher.com In an MS/MS experiment, a specific ion of the analyte (the precursor ion) is selected and then fragmented to produce characteristic product ions. thermofisher.com By monitoring a specific precursor-to-product ion transition, the instrument can selectively detect the analyte even in the presence of other co-eluting compounds. spectroscopyonline.com

For this compound, specific Multiple Reaction Monitoring (MRM) transitions are established. The instrument is programmed to monitor the transition from the deuterated precursor ion to one or more of its specific product ions. uantwerpen.beiu.edu The selection of these transitions is a critical part of method development, as it directly impacts the sensitivity and specificity of the assay. thermofisher.comspectroscopyonline.com The collision energy used to fragment the precursor ion is also optimized to maximize the signal of the desired product ions. thermofisher.com

Table 2: Example of Tandem Mass Spectrometry (MS/MS) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alprazolam 309.1281.138
Alprazolam-d5 314.1286.138

Note: The specific m/z values and collision energies can vary depending on the instrument and the specific deuterated standard used (e.g., Alprazolam-d5 vs. This compound). The table above uses Alprazolam-d5 as an example from a cited source. sigmaaldrich.comiu.eduoup.comscispace.com

High-Resolution Accurate-Mass (HRAM) Spectrometry in Deuterated Compound Analysis

High-Resolution Accurate-Mass (HRAM) spectrometry is an advanced analytical technique that offers exceptional mass accuracy and resolution. thermofisher.comazolifesciences.com This allows for the very precise measurement of an ion's mass-to-charge ratio, which can be used to determine the elemental composition of a molecule with a high degree of confidence. azolifesciences.com

In the context of deuterated compound analysis, HRAM is particularly valuable. researchgate.net It can easily distinguish between the analyte (e.g., alprazolam) and its deuterated internal standard (this compound) based on their small mass difference. thermofisher.com This high level of mass accuracy helps to eliminate potential interferences from other compounds in the sample that may have similar nominal masses, thereby increasing the reliability of the analysis. lcms.cznih.gov HRAM is also instrumental in identifying unknown metabolites or degradation products of drugs by providing their precise elemental composition. researchgate.netnih.gov

Validation of Quantitative Analytical Methods Incorporating this compound

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This compound, a deuterated analog of alprazolam, serves as an ideal internal standard for the quantification of alprazolam in complex biological matrices. caymanchem.comcaymanchem.com Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, while its mass difference allows for distinct detection by a mass spectrometer. researchgate.net This ensures that any variability during sample preparation, extraction, and analysis affects both the analyte and the internal standard similarly, allowing for accurate and precise quantification. wuxiapptec.comnih.gov The validation of analytical methods incorporating this compound is a rigorous process that adheres to international guidelines to ensure the reliability of the data for its intended purpose, primarily in forensic and research settings. caymanchem.comcaymanchem.comnih.gov

Linearity is a critical parameter in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specified range. In methods using this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte (alprazolam) to the internal standard (this compound) against the concentration of the analyte. caymanchem.com

Research has demonstrated the linearity of alprazolam quantification across various concentration ranges suitable for different analytical needs. For instance, a high-performance liquid chromatography (HPLC) method established a linear relationship for alprazolam concentrations from 2.5 to 100 µg/L. nih.gov More sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have established wider and lower calibration ranges, such as 1 ng/mL to 100 ng/mL. sciex.com In a study for screening benzodiazepines in whole blood, the calibration range was set from 0.0025 to 0.5 mg/kg. scispace.com The coefficient of determination (r²) is typically required to be ≥0.99, indicating a strong linear relationship. researchgate.net

Table 1: Examples of Calibration Ranges in Alprazolam Quantification Using Deuterated Internal Standards
Analytical MethodMatrixCalibration RangeInternal StandardSource
UHPLC-MS/MSHuman Whole Blood1 ng/mL - 100 ng/mLAlprazolam-d5 sciex.com
LC-HRMSWhole Blood1 - 100 ng/mLAlprazolam-d5 unil.ch
UPLC-MS/MSWhole Blood0.0025 mg/kg - 0.5 mg/kgAlprazolam-d5 scispace.com
HPLC-UVSerum/Plasma2.5 µg/L - 100 µg/LLorazepam or U-31485 nih.gov
DART-MSSolution10 ppb - 10 ppmAlprazolam-d5 spectralworks.com

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Accuracy refers to the closeness of the mean test results to the true value, often expressed as a percentage of the nominal concentration. The use of this compound significantly enhances both precision and accuracy by compensating for procedural variations. nih.govscispace.com

Validation studies report both intra-day (repeatability) and inter-day (intermediate precision) data. For example, one LC-MS/MS method for multiple psychoactive substances reported precision, represented by repeatability and intermediate precision, to be lower than 12%. unil.ch The same study found trueness (a measure of accuracy) to be between 95.3% and 107.6%. unil.ch Another UPLC-MS/MS method for 23 benzodiazepines reported long-term imprecision (%CV) ranging from 6.0% to 18.7% and extraction recoveries (an indicator of accuracy) of 73–108% for all analytes. scispace.com A separate study demonstrated excellent precision (<15%) and accuracy (>95%). sciex.com

Table 2: Precision and Accuracy Data from Validated Methods for Alprazolam
ParameterFindingAnalytical MethodSource
Precision (Intermediate)&lt;12% RSDLC-HRMS unil.ch
Accuracy (Trueness)95.3% - 107.6%LC-HRMS unil.ch
Precision (Long-term)6.0% - 18.7% CVUPLC-MS/MS scispace.com
Accuracy (Recovery)73% - 108%UPLC-MS/MS scispace.com
Precision&lt;15%LC-MS/MS sciex.com
Accuracy&gt;95%LC-MS/MS sciex.com
Precision (Within-run)0.9% - 1.4% CVHPLC-UV nih.gov
Precision (Between-run)3.2% - 4.8% CVHPLC-UV nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified. The Limit of Quantification (LOQ), or Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are crucial for forensic toxicology, where trace amounts of a substance can be significant.

Modern analytical instruments, such as tandem mass spectrometers, allow for very low LODs and LOQs. For the analysis of benzodiazepines, validated methods have achieved LLOQs in the sub-ng/mL range. One UPLC-MS/MS method reported LLOQs ranging from 0.002 to 0.005 mg/kg (equivalent to 2 to 5 ng/mL) in whole blood. scispace.com Another study reported LODs for various benzodiazepines in the range of 0.40 - 7.63 ng/mL in whole blood. researchgate.net A method for detecting alprazolam added to drinks reported an LOD in the range of 0.4 to 0.9 mg/L. mdpi.com The high sensitivity of these methods is essential for detecting alprazolam in various forensic contexts.

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, other drugs, or endogenous matrix components. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high selectivity, especially in complex matrices like whole blood or plasma. mdpi.com

Mass spectrometry provides inherent selectivity by monitoring specific mass-to-charge (m/z) transitions for both alprazolam and this compound. Validation protocols include analyzing multiple blank matrix samples from different sources to ensure no endogenous peaks interfere with the detection of the analyte or the internal standard. mdpi.com Furthermore, potential cross-interference between the analyte and the internal standard is assessed. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤20% of the LLOQ, and the analyte's contribution to the internal standard signal should be ≤5% of its response. wuxiapptec.com The use of deuterated standards like this compound, which co-elute with the analyte, effectively compensates for matrix effects (ion suppression or enhancement), thereby ensuring the accuracy of quantification is not compromised. wuxiapptec.comscispace.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility refers to the ability of the method to yield consistent results across different laboratories, analysts, or equipment.

The use of an internal standard like this compound inherently contributes to the method's robustness by correcting for minor fluctuations in extraction efficiency, injection volume, and ionization conditions. wuxiapptec.com Robustness studies may involve varying parameters such as mobile phase composition, pH, column temperature, and flow rate to confirm that the results remain within acceptable precision and accuracy limits. unil.ch Reproducibility is demonstrated by consistent performance over time and between different analysts. For example, one study assessing intermediate precision between different analysts reported a relative standard deviation of 2.322%, well within acceptable limits. researchgate.net Another study noted that retention time reproducibilities were excellent at <1% RSD over 500 injections, demonstrating the method's ruggedness. labrulez.com

Applications in Forensic and Research Toxicology

This compound is explicitly intended for research and forensic applications as an internal standard for the quantification of alprazolam. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com Its use is critical in providing accurate and legally defensible results in a variety of toxicological investigations.

In forensic toxicology, this compound is used in the analysis of biological samples (e.g., whole blood, plasma, urine) from cases involving:

Driving Under the Influence of Drugs (DUID): Accurately quantifying alprazolam levels is essential to determine if a driver was impaired. Validated methods using deuterated internal standards are routinely employed for this purpose. unil.ch

Drug-Facilitated Crimes: Alprazolam can be used as a "date rape" drug, and sensitive methods are needed to detect its presence in victims' samples. mdpi.com

Post-mortem Toxicology: In cases of death, determining the concentration of alprazolam in various tissues is crucial for establishing its role, if any, in the cause of death. nih.govoup.com Research into the post-mortem redistribution of alprazolam utilizes these quantitative methods to better interpret toxicological findings. nih.gov

Compliance and Doping Control: Monitoring for the presence of benzodiazepines in various contexts.

In research toxicology, this compound is an indispensable tool for pharmacokinetic and pharmacodynamic studies. It allows researchers to accurately measure alprazolam concentrations over time to study its absorption, distribution, metabolism, and excretion. caymanchem.comnih.gov This is vital for understanding drug-drug interactions, the effects of genetic variations on metabolism, and developing new analytical technologies. caymanchem.com

Quantification of Alprazolam in Biological Matrices for Research Purposes

This compound is extensively utilized as an internal standard in the development and validation of analytical methods for the quantification of alprazolam in various biological matrices. Its use is crucial for correcting for the variability inherent in sample preparation and analysis, such as extraction inconsistencies and matrix effects, thereby enhancing the accuracy and precision of the results. nih.govresearchgate.net The most common analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. nih.govresearchgate.net

Research studies have demonstrated the successful application of this compound in the analysis of alprazolam in human plasma, urine, and hair. In human plasma, a sensitive and specific LC-MS/MS method was developed for the quantitative determination of alprazolam and its metabolite, alpha-hydroxyalprazolam. nih.gov This method, which employed deuterium-labeled internal standards for both analytes, was linear to 50 ng/mL with a lower limit of quantification (LLOQ) of 0.05 ng/mL for both the parent drug and its metabolite. nih.gov The intra-assay and inter-assay coefficients of variation were all within acceptable limits, demonstrating the method's precision. nih.gov

In the realm of forensic toxicology, this compound is a valuable tool for the analysis of urine samples. Gas chromatography-mass spectrometry (GC-MS) methods have been developed for the confirmation of urinary benzodiazepine (B76468) metabolites, including the metabolites of alprazolam. psu.edunyc.gov These methods often involve enzymatic hydrolysis to release conjugated benzodiazepines, followed by extraction and derivatization before analysis. The use of deuterated internal standards like this compound is critical for accurate quantification in these complex matrices. psu.edunyc.gov

Hair analysis provides a longer window of detection for drug use compared to blood or urine. Sensitive methods using LC-MS/MS have been validated for the simultaneous quantification of multiple benzodiazepines, including alprazolam, in hair samples. nih.govnih.gov In one such method, the lower limit of quantification for alprazolam ranged from 0.5 to 5 pg/mg of hair. nih.gov The inclusion of a deuterated internal standard is essential to compensate for the variability in extraction efficiency from the complex hair matrix. nih.govnih.gov

Table 1: Examples of Alprazolam Quantification in Biological Matrices using this compound as an Internal Standard

Biological Matrix Analytical Method Linearity Range LLOQ Key Findings Reference(s)
Human Plasma LC-MS/MS Up to 50 ng/mL 0.05 ng/mL High sensitivity and specificity for both alprazolam and its primary metabolite. Intra- and inter-assay precision were within acceptable limits. nih.gov
Human Plasma LC-MS/MS 0.1 - 50 ng/mL 0.1 ng/mL The method was precise and accurate, with overall recoveries of 76% for alprazolam. researchgate.net
Human Hair LC-MS/MS Up to 620 pg/mg 0.5 - 5 pg/mg A sensitive and reproducible method for the simultaneous quantification of 29 benzodiazepines and z-drugs. nih.gov
Human Hair LC-MS/MS Up to 200 pg/mg 0.5 - 5 pg/mg Suitable for screening 16 benzodiazepines at very low concentrations, including single-dose monitoring. nih.gov

Role in Analytical Reference Material Certification

This compound also plays a significant role in the certification of analytical reference materials. It is available as a Certified Reference Material (CRM), which is a standard of the highest quality and metrological integrity. caymanchem.comcaymanchem.com The production and certification of these materials are governed by stringent international standards, primarily ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.com

The certification of this compound as a CRM involves a comprehensive process to establish its identity, purity, and concentration with a high degree of accuracy and to provide a statement of metrological traceability. cerilliant.com This process includes:

Identity Confirmation: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and the position and extent of deuterium (B1214612) labeling.

Purity Assessment: Chromatographic methods (e.g., HPLC, GC) are employed to determine the purity of the material and to identify and quantify any impurities.

Concentration Assignment: For CRMs supplied as solutions, the concentration is determined using high-precision analytical techniques, often involving gravimetric preparation and verification by an independent method. The uncertainty of the certified concentration is also rigorously evaluated and stated on the certificate of analysis.

Once certified, this compound serves as a reference point for other laboratories. It can be used to calibrate analytical instruments, validate analytical methods, and as a quality control material to ensure the accuracy of routine analyses. caymanchem.comcaymanchem.com The use of a CRM like this compound provides confidence that the measurements performed are accurate and traceable to a recognized standard.

Furthermore, deuterated standards like this compound are crucial in proficiency testing schemes. nih.govlabmed.org.uk In these programs, a central organizing body distributes unknown samples to participating laboratories to assess their analytical performance. The organizing body often uses well-characterized reference materials, including those with deuterated internal standards, to prepare the test samples and to establish the "true" or target value. The participating laboratories' results are then compared to this target value to evaluate their competence.

In Vitro and Non Clinical Metabolic Research of Deuterated Alprazolam

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Alprazolam Metabolism

The core principle behind using deuterated compounds like Alprazolam-d8 to alter metabolic fate lies in the kinetic isotope effect. The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. informaticsjournals.co.in

The metabolism of many drugs, including alprazolam, is mediated by cytochrome P450 (CYP) enzymes, which often catalyze the cleavage of carbon-hydrogen (C-H) bonds as a rate-limiting step. nih.gov The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond. Due to the greater mass of deuterium (having an additional neutron compared to protium), the C-D bond has a lower zero-point vibrational energy than a C-H bond. nih.govfrontiersin.org Consequently, more energy is required to break a C-D bond, making it significantly stronger and more stable—up to 6 to 10 times more stable than a C-H bond. nih.govinformaticsjournals.co.in

This difference in bond strength means that enzymatic reactions involving the cleavage of a C-D bond will proceed at a slower rate than those involving a C-H bond. frontiersin.org This slowing of the reaction rate is the Deuterium Kinetic Isotope Effect (DKIE). informaticsjournals.co.in Alprazolam is primarily metabolized by CYP3A4 and CYP3A5 through hydroxylation at the methyl group (to form α-hydroxyalprazolam) and at the 4-position of the benzodiazepine (B76468) ring (to form 4-hydroxyalprazolam). nih.govplos.orgresearchgate.net Since these metabolic transformations involve the cleavage of C-H bonds, deuterating these specific positions in this compound is theorized to decrease the rate of its metabolism, potentially leading to a longer half-life and altered metabolite profile compared to the non-deuterated drug. frontiersin.orginformaticsjournals.co.in The presence of a significant primary deuterium KIE serves as evidence that hydrogen abstraction is at least a partially rate-limiting step in the reaction. nih.gov

To experimentally determine the KIE on alprazolam metabolism, studies are conducted using isolated enzyme systems, which provide a controlled environment free from the complexities of in vivo processes. A typical experimental design involves the following:

Enzyme Source : Recombinant human CYP enzymes, particularly CYP3A4 and CYP3A5 expressed in systems like insect cells or yeast, are used to isolate the activity of the specific enzymes responsible for alprazolam metabolism. nih.govdrugbank.com This avoids confounding metabolic activities from other enzymes present in liver microsomes.

Incubation : Parallel incubation experiments are performed. wikipedia.org In one set of reactions, non-deuterated alprazolam is incubated with the isolated enzyme and necessary cofactors (like an NADPH regenerating system). In another set, this compound is incubated under identical conditions.

Competitive Assays : An alternative approach is a competitive experiment where both alprazolam and this compound are placed in the same reaction vessel with the enzyme. wikipedia.org The relative amounts of deuterated and non-deuterated metabolites formed are then measured.

Analysis : Over a set time course, samples are taken and the reactions are stopped. The concentration of the parent compounds and their respective metabolites are then quantified using highly sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov

KIE Calculation : The KIE is calculated as the ratio of the rate of metabolism of the non-deuterated compound (kH) to the rate of metabolism of the deuterated compound (kD). A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-determining step in the metabolic pathway.

These experiments are crucial for confirming the theoretical advantages of deuteration and for quantifying the extent to which metabolism is slowed. acs.orgscispace.com

Deuterium Influence on Metabolic Stability and Clearance Pathways in Preclinical Models

The introduction of deuterium into a drug molecule is a strategy aimed at enhancing its metabolic stability. nih.gov By slowing the rate of metabolism, deuteration can lead to a longer biological half-life and reduced clearance. bioscientia.de

The metabolic half-life of a compound in an in vitro system, such as human liver microsomes (HLM), is a key indicator of its intrinsic clearance. nuvisan.com Non-deuterated alprazolam is characterized as a compound with low clearance in HLM. xenotech.com

The KIE resulting from deuteration is expected to make this compound more resistant to CYP3A-mediated metabolism. This increased resistance would translate to a slower rate of degradation in in vitro systems. Consequently, the metabolic half-life of this compound in human liver microsomes is predicted to be longer than that of its non-deuterated counterpart. While specific experimental values for this compound are not publicly available, studies on other deuterated drugs have consistently demonstrated this effect. For example, the deuterated PLK1 inhibitor PR00012 showed a slightly longer half-life in both human and mouse liver microsomes compared to its non-deuterated version. nih.gov

Table 2: Predicted Impact of Deuteration on In Vitro Metabolic Parameters of Alprazolam

CompoundExpected In Vitro Half-Life (t½) in HLMExpected Intrinsic Clearance (CLint)
AlprazolamLow Clearance / Shorter Half-LifeBaseline
This compoundIncreased Half-LifeReduced

Slowing down a primary metabolic pathway through deuteration can cause a phenomenon known as "metabolic switching" or "shunting." bioscientia.deplos.org This occurs when the metabolic process is diverted to alternative, secondary pathways that were less favored for the original molecule. This can alter the ratio of metabolites produced without necessarily forming novel metabolites. bioscientia.de

In the case of alprazolam, metabolism by CYP3A4 to 4-OHALP and by CYP3A5 to α-OHALP are competing pathways. If deuteration in this compound significantly retards the primary 4-hydroxylation pathway catalyzed by CYP3A4, the metabolism may be shunted towards other sites on the molecule. This could potentially lead to a relative increase in the formation of α-OHALP or other minor metabolites. For instance, studies with deuterated versions of other drugs have confirmed that blocking one site of metabolism can enhance oxidation at other non-deuterated positions. plos.org Therefore, the metabolite profile of this compound in preclinical models could show a different ratio of 4-OHALP to α-OHALP compared to the profile of standard alprazolam.

Alprazolam's heavy reliance on CYP3A4 for its clearance makes it susceptible to significant drug-drug interactions (DDIs). nih.govmeded101.com Co-administration with potent CYP3A4 inhibitors (like ketoconazole (B1673606) or erythromycin) can dramatically increase alprazolam's plasma concentrations and prolong its half-life, while CYP3A4 inducers (like carbamazepine) can decrease its plasma levels. nih.govmeded101.com

Deuteration can modulate these interactions. Research on other drugs has shown that deuterium substitution can reduce a compound's inhibitory effect on a specific CYP enzyme. For example, deuterated paroxetine (B1678475) was developed to lessen the DDI risk associated with its inhibition of CYP2D6. bioscientia.de By altering the rate at which this compound is metabolized, deuteration could change its behavior as a CYP3A substrate. A slower metabolism could mean that it is less affected by the induction or inhibition of CYP3A enzymes. In preclinical DDI studies, this would be observable as a less pronounced change in this compound exposure when co-administered with a known CYP3A inhibitor or inducer, compared to the change seen with non-deuterated alprazolam. This suggests that deuterated alprazolam could have a more predictable pharmacokinetic profile in polypharmacy settings, which is a critical consideration in research models designed to predict clinical DDI risks. google.comgoogle.com

Molecular and Receptor Level Pharmacodynamics of Alprazolam D8 Non Clinical

Comparative Receptor Binding Studies of Deuterated and Non-Deuterated Analogs

While specific comparative binding studies between Alprazolam and Alprazolam-d8 are not readily found in published research, the principles of ligand-receptor interactions and findings from studies on other deuterated benzodiazepines can provide valuable insights.

Alprazolam, and by extension this compound, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibitory effects on neurotransmission. Alprazolam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. clinpgx.org This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA. clinpgx.org

The interaction of alprazolam with the GABA-A receptor is highly specific. Molecular docking studies have identified key amino acid residues within the binding pocket that are crucial for this interaction. For instance, a halogen bond between the chlorine atom of alprazolam and the backbone of the α1 histidine 102 residue is considered important for its positive allosteric modulatory actions. nih.gov Other interactions may include pi-stacking and van der Waals forces with various residues in the binding pocket. nih.gov

Deuteration, as in this compound, involves the replacement of hydrogen atoms with deuterium (B1214612). While this does not change the fundamental chemical structure or the types of interactions the molecule can form, it can subtly influence the strength and stability of these interactions. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," which may alter the kinetics of binding and dissociation from the receptor. A study on deuterated diazepam, another benzodiazepine (B76468), found that the replacement of H2O with D2O resulted in a significantly higher amount of specifically bound [3H]diazepam to synaptic membranes, suggesting an increased number of binding sites in the deuterated environment. nih.gov This suggests that the presence of deuterium can influence the solvation of the receptor and potentially the binding affinity of the ligand.

The affinity of a ligand for its receptor is typically quantified by its dissociation constant (Kd) or its inhibition constant (Ki), with lower values indicating higher affinity. The affinity of alprazolam for the benzodiazepine binding site on the GABA-A receptor is well-characterized and is in the low nanomolar range. nih.gov In vitro studies using radioligand binding assays with [3H]alprazolam have been used to characterize its binding to rat brain membranes. nih.gov

The following table summarizes the key interactions of alprazolam with the GABA-A receptor, which are presumed to be qualitatively similar for this compound, though potentially with minor quantitative differences in binding energetics.

Interaction TypeKey Residues/FeaturesPotential Impact of Deuteration
Halogen Bondingα1 His102May be subtly influenced by changes in molecular vibrations and bond lengths.
Pi-StackingAromatic residues in the binding pocketUnlikely to be significantly altered by deuteration.
Van der Waals ForcesVarious residues in the binding pocketMinor changes due to altered polarizability of C-D vs. C-H bonds.
Hydrophobic InteractionsNonpolar residues in the binding pocketMay be slightly weakened for the deuterated analog. cchmc.org

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational methods are powerful tools for understanding the molecular interactions between a ligand and its receptor. While specific computational studies on this compound are lacking, the extensive modeling of non-deuterated alprazolam provides a robust framework for predicting the impact of deuteration.

The binding conformation of alprazolam within the GABA-A receptor has been investigated through molecular docking and molecular dynamics (MD) simulations. researchgate.netresearchgate.net These studies have provided detailed three-dimensional models of the ligand-receptor complex, highlighting the specific orientation and interactions of the drug within the binding site. researchgate.net

Molecular dynamics simulations can be used to predict the binding free energy of a ligand to its receptor, providing a quantitative measure of binding affinity. These calculations take into account various energetic contributions, including electrostatic interactions, van der Waals forces, and solvation energies. mdpi.com

For this compound, it is predicted that the primary molecular interactions would be conserved compared to alprazolam. However, the energetic contributions of these interactions may differ slightly. The stronger C-D bond could lead to a lower zero-point energy and a slight decrease in the polarizability of the bond. This might result in a marginal alteration of the van der Waals and electrostatic interactions.

A hypothetical comparative analysis of the predicted binding energies for Alprazolam and this compound with the GABA-A receptor is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Alprazolam-7.7 to -8.4 researchgate.netcerradopub.com.brHalogen bond with α1 His102, pi-pi stacking, hydrophobic interactions. nih.govnih.gov
This compoundTheoretically similar to Alprazolam, with potential for minor deviations due to isotope effects.Conservation of key interactions with potential for subtle changes in interaction strength.

Chemical and Isotopic Stability Studies of Alprazolam D8

Assessment of Deuterium (B1214612) Exchange and Integrity

The fundamental principle behind using a deuterated internal standard is that it behaves chemically identically to the analyte but is distinguishable by its higher mass. This relationship is compromised if the deuterium atoms are lost and replaced by hydrogen from the surrounding environment, a process known as back-exchange. sigmaaldrich.com

The stability of deuterated standards like Alprazolam-d8 is rigorously evaluated using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is highly sensitive and specific for monitoring the isotopic composition of a molecule. chemrxiv.org

The general methodology involves:

Incubation: Solutions of this compound are prepared in various solvents (e.g., methanol (B129727), acetonitrile) and relevant biological matrices (e.g., blood, plasma, urine).

Stress Conditions: These samples are subjected to a range of conditions, including different pH levels, temperatures, and incubation times, to simulate potential storage and analytical scenarios.

LC-MS/MS Analysis: At specific time points, aliquots are analyzed. The mass spectrometer is set to monitor the ion corresponding to this compound and any potential ions that would indicate deuterium loss (e.g., Alprazolam-d7, d6, etc., down to the unlabeled Alprazolam). scispace.com The stability is assessed by observing any change in the ratio of the fully deuterated standard to its partially or non-deuterated forms over time.

Interactive Table 1: Experimental Design for Monitoring Deuterium Stability

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent/Matrix MethanolAcetonitrile (B52724)Human PlasmaAcidic Buffer
pH NeutralNeutral~7.43.0
Temperature -20°C4°C25°C (Room Temp)40°C
Time Points 0 hr24 hr48 hr72 hr

Several factors can influence the rate of deuterium-protium exchange on a labeled molecule.

pH: The pH of the solution is a critical factor. chemrxiv.org Exposure to strongly acidic or basic conditions can catalyze the exchange of deuterium atoms, especially those located at or near certain functional groups. sigmaaldrich.com For benzodiazepines, acidic conditions can promote instability. nih.gov

Temperature: Higher temperatures increase the kinetic energy of molecules, which can accelerate the rate of exchange reactions. nih.govresearchgate.net Therefore, storing deuterated standards in solution at low temperatures (e.g., -20°C) is standard practice to maintain isotopic integrity. caymanchem.comcaymanchem.com

Time: The duration of exposure to adverse conditions is directly related to the extent of potential deuterium loss. Stability studies are often conducted over several days to establish recommended handling and storage times.

Chemical Degradation Pathways of this compound in Controlled Environments

The chemical degradation of this compound follows the same pathways as its non-deuterated counterpart, alprazolam. Forced degradation studies, which expose the drug to harsh conditions like strong acids, bases, oxidants, and light, are used to identify potential degradation products that could interfere with analytical methods. globalresearchonline.net

Studies on alprazolam have identified several key degradation products. researchgate.netresearchgate.net The primary degradation pathways include hydrolysis and photolysis. researchgate.netresearchgate.net

Hydrolysis: Under acidic or basic conditions, the 1,4-benzodiazepine (B1214927) ring can open, leading to the formation of benzophenone-related compounds. chemicalpapers.com

Photodegradation: Alprazolam is known to be sensitive to light. nih.govjournalofhospitalpharmacy.in Photolytic degradation can be significant and is often the most adverse stability factor. nih.gov

The major identified degradation product across various conditions is triazolaminoquinoleine (TAQ). researchgate.netresearchgate.netresearchgate.net Other significant degradants include 5-chloro-[5-methyl-4H-1,2,4-triazol-4-yl]benzophenone and other related structures. nih.govresearchgate.net In some cases, degradation can proceed through the formation of a Schiff base via the Maillard reaction, particularly in the presence of certain excipients. nih.gov

Interactive Table 2: Identified Degradation Products of Alprazolam

Degradation Product NameCommon Formation ConditionReference
Triazolaminoquinoleine (TAQ)Photodegradation, Hydrolysis, Thermal researchgate.net, nih.gov, researchgate.net
5-chloro-[5-methyl-4H-1,2,4-triazol-4-yl]benzophenonePhotodegradation, Hydrolysis researchgate.net, nih.gov, researchgate.net
1-methyl-6-phenyl-4H-s-triazo-[4,3-alpha] researchgate.netresearchgate.netbenzodiazepinonePhotodegradation nih.gov
5-chloro-[2-(3-aminomethyl-5-methyl-1,2,4-triazol-4-yl]benzophenoneAcidic/Basic Hydrolysis researchgate.net, researchgate.net
Hydroxylated Alprazolam SpeciesOxidative Stress (e.g., UV/H₂O₂) frontiersin.org

The stability of this compound is dependent on its physical state and storage conditions.

Solid Reference Material: As a neat, solid material, this compound is generally very stable when stored under recommended conditions, which typically involve a cool, dry, and dark environment at -20°C. caymanchem.comnih.gov Suppliers of certified reference materials (CRMs) often guarantee stability for at least two to three years under these conditions. caymanchem.comcaymanchem.com

In Solution: When dissolved, the stability of this compound is influenced by the solvent and storage temperature. It is typically supplied as a solution in an organic solvent like methanol. caymanchem.com Storing these solutions at -20°C is crucial to minimize both the risk of chemical degradation and deuterium exchange. caymanchem.comcaymanchem.com The photoinstability of alprazolam increases as the pH decreases, so acidic conditions and exposure to light should be avoided during storage and handling. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Benzodiazepines

Development of Novel Deuterated Benzodiazepines for Specific Research Questions

The deliberate incorporation of deuterium (B1214612) into benzodiazepine (B76468) structures opens up avenues for creating novel chemical entities tailored for specific research and potential therapeutic applications. nih.gov The primary goal of this "deuterium editing" is to optimize the pharmacokinetic and pharmacodynamic properties of existing molecules. nih.govnih.gov By strategically replacing hydrogen atoms at known sites of metabolism, researchers can slow down the metabolic process, potentially leading to a longer duration of action and a more consistent plasma concentration.

This approach is not merely theoretical; it is being actively pursued in related fields. For instance, deuterated psychedelic compounds are being developed to have improved pharmacokinetic profiles compared to their non-deuterated counterparts, including a faster onset and a shorter duration, which could be beneficial in therapeutic settings. wikipedia.org Companies like Cybin Inc. are developing deuterated molecules such as a psilocybin analog (CYB003) and a DMT analog (CYB004) for psychiatric disorders. wikipedia.orgpatsnap.comwikipedia.org These efforts in adjacent areas of neuroscience highlight a clear and transferable strategy for the benzodiazepine class.

The development of novel deuterated benzodiazepines could address specific research questions, such as:

Creating tool compounds with extended half-lives for prolonged receptor occupancy studies.

Developing compounds with reduced inter-individual variability in metabolism.

A recent study on 1,4-benzodiazepine-2,5-dione derivatives demonstrated that extensive deuteration could lead to compounds with favorable drug-like properties and significant in vivo activity, underscoring the potential of this strategy. nih.gov The development of deuterated ligands that are functionally selective for specific GABA-A receptor subtypes is also an active area of research, aiming to create compounds with therapeutic benefits while avoiding undesirable effects. researchgate.net

Table 1: Examples of Deuterated Psychoactive Compounds in Development

Compound NameParent Compound ClassDevelopmental Stage (as of late 2024)Target IndicationReference(s)
CYB003Tryptamine (Psilocybin analog)Phase 3Major Depressive Disorder wikipedia.orgpatsnap.compsychiatrictimes.com
CYB004Tryptamine (DMT analog)Phase 2Generalized Anxiety Disorder patsnap.comwikipedia.orgpsychiatrictimes.com
DeuruxolitinibJAK InhibitorNDA AcceptedAlopecia Areata
DonafenibMulti-kinase InhibitorApproved (NMPA)Cancer
VV116Remdesivir derivativeApproved (NMPA)COVID-19 pharmafocusasia.com

This table illustrates the broader trend of deuterated drug development, providing a model for future research into novel deuterated benzodiazepines.

Integration of Alprazolam-d8 in Multi-Analyte Research Assays

In the realm of analytical and forensic toxicology, the demand for highly accurate and reliable methods for quantifying multiple substances simultaneously is paramount. This compound, a deuterated analog of alprazolam, serves as a critical internal standard in such multi-analyte research assays. caymanchem.comcaymanchem.com The use of stable isotope-labeled internal standards (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The function of an internal standard is to compensate for variations that can occur during sample preparation and analysis, including matrix effects, ionization efficiency, and instrument variability. Because deuterated standards like this compound are chemically almost identical to their non-deuterated counterparts (the analyte), they co-elute chromatographically and behave similarly during extraction and ionization. However, they are distinguishable by their higher mass, allowing for precise quantification of the target analyte by comparing the signal intensity of the analyte to that of the known concentration of the internal standard. nyc.gov

Numerous research methods have been developed that incorporate deuterated benzodiazepines for the simultaneous analysis of a wide panel of drugs.

A UHPLC-MS/MS method for 26 benzodiazepines in urine used a single MRM transition for the deuterated internal standards. waters.com

An assay for 35 benzodiazepines in human plasma utilized 20 different deuterated internal standards for quantification. thermofisher.com

Screening methods for various psychoactive drugs, including benzodiazepines, routinely employ a cocktail of deuterated internal standards, such as alprazolam-d5, diazepam-d5, and quetiapine-d8, to ensure accuracy. uantwerpen.be

The integration of this compound and other deuterated benzodiazepines is crucial for the robustness and accuracy of these complex assays, which are essential in clinical research, forensic investigations, and studies of drug metabolism. fishersci.commdpi.com

Table 2: Use of Deuterated Standards in Benzodiazepine Research Assays

Analytical TechniquePurposeDeuterated Standards UsedReference(s)
GC/MS (SIM)Quantification of common benzodiazepines in biological specimens.Deuterated internal standards for six-point calibration. nyc.gov
UHPLC-MS/MSQuantification of 26 benzodiazepines in urine.Deuterated internal standards for each analyte where available. waters.com
LC-MS/MSQuantification of 35 benzodiazepines in plasma/serum for clinical research.20 deuterated internal standards. thermofisher.com
LC-MS/MSScreening of selected psychoactive drugs in blood.Alprazolam-D5, Diazepam-D5, Quetiapine-D8, and others. uantwerpen.be
UPLC-MS/MSAnalysis of 5 benzodiazepines in hair samples.Clonazepam, lorazepam, alprazolam, and diazepam standards. mdpi.com

Advancements in Deuteration Synthesis Technologies

The growing interest in deuterated compounds has spurred innovation in the technologies used for their synthesis. The efficient, scalable, and selective incorporation of deuterium atoms into complex molecules like benzodiazepines is a key challenge. clearsynth.com Traditional methods can be costly and time-consuming, limiting the production of deuterated compounds in large quantities. clearsynth.com However, recent advancements are making deuteration more accessible and efficient.

Several synthetic strategies are currently employed and are subjects of ongoing research:

Chemical Synthesis: This involves using deuterated reagents or solvents in the synthetic process. For example, deuterated phenylhydrazine (B124118) can be used to synthesize deuterated benzodiazepine precursors. Other methods include hydrogenation or dehalogenation reactions with deuterium gas. clearsynth.com

Exchange Techniques: Microwave-enhanced hydrogen/deuterium (H/D) exchange reactions are proving to be highly efficient for direct deuterium labeling. researchgate.net These can be catalyzed by acids, bases, or transition metals and can significantly reduce the time and cost compared to conventional multi-step syntheses. researchgate.net

Biosynthesis: In this approach, deuterated precursors are supplied to living cells or organisms, which then incorporate the deuterium into the desired metabolites. clearsynth.com This can be a powerful method for producing complex molecules that are difficult to synthesize chemically.

Flow Chemistry: The adaptation of deuteration reactions to continuous flow systems represents a significant technological leap. ansto.gov.au Flow chemistry can enhance production capacity, improve efficiency, and reduce the decomposition of sensitive molecules. ansto.gov.au The National Deuteration Facility, for example, is utilizing flow reactors to advance the field of flow-based deuteration. ansto.gov.au

These evolving technologies are crucial for both the discovery of novel deuterated benzodiazepines and the cost-effective production of internal standards like this compound. clearsynth.comresearchgate.net The ability to synthesize libraries of differently deuterated forms of a drug could allow for rapid screening by mass spectrometry to identify the most metabolically stable candidates for further development. nih.gov

Q & A

Basic Research Questions

Q. How can researchers ensure accurate quantification of Alprazolam-d8 in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection. This compound serves as an internal standard to correct for matrix effects and recovery variations. For example, chromatographic separation can be achieved using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.2 mL/min . System suitability tests must ensure resolution (R ≥ 2.0) between this compound and potential impurities, with relative standard deviation (RSD) ≤ 5.0% for peak reproducibility .

Q. What experimental conditions are critical for maintaining this compound stability in long-term storage?

  • Methodological Answer : Store this compound in airtight, light-resistant containers at −20°C to prevent deuterium exchange and degradation. Stability studies should include periodic testing via HPLC to monitor impurity profiles, particularly for de-deuteration products. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict shelf-life under ambient conditions .

Q. What role does this compound play in validating analytical reference standards for benzodiazepine assays?

  • Methodological Answer : As a deuterated analog, this compound is used to improve assay specificity by distinguishing endogenous compounds from target analytes. Certified reference materials (CRMs) should be characterized for isotopic purity (≥98% deuterium incorporation) using nuclear magnetic resonance (NMR) or high-resolution MS. Calibrated solutions (e.g., 0.1–1.0 mg/mL in methanol) must be validated against non-deuterated Alprazolam to confirm absence of cross-reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and non-deuterated Alprazolam?

  • Methodological Answer : Discrepancies may arise from deuterium isotope effects (e.g., altered metabolic rates). To address this, conduct comparative in vitro metabolism studies using human liver microsomes. Quantify metabolites via LC-MS/MS and apply kinetic modeling to assess differences in CYP3A4-mediated oxidation rates. Statistical analysis (e.g., ANOVA) should confirm whether observed variations are significant (p < 0.05) .

Q. What validation parameters are essential for ensuring reproducibility in this compound-based impurity profiling?

  • Methodological Answer : Validate methods per ICH Q2(R1) guidelines, including:

  • Specificity : Resolve this compound from related compounds (e.g., alprazolam-related compound A) with R ≥ 2.0.
  • Linearity : Demonstrate a correlation coefficient (R²) ≥ 0.999 over 50–150% of the target concentration.
  • Accuracy : Spike recovery experiments (80–120%) in triplicate.
  • Robustness : Test variations in flow rate (±0.2 mL/min) and column temperature (±5°C) .

Q. How can isotopic labeling with this compound enhance mechanistic studies of benzodiazepine metabolism?

  • Methodological Answer : Use this compound in tandem mass spectrometry (MS/MS) to track deuterium retention in metabolites. For example, identify α-hydroxyalprazolam-d7 (indicative of one deuterium loss) to pinpoint metabolic cleavage sites. Combine with stable isotope tracing in animal models to quantify hepatic vs. extrahepatic metabolism pathways .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : When conflicting results emerge (e.g., variable deuterium retention in human vs. rodent models), perform meta-analyses of published datasets. Use tools like PRISMA guidelines to evaluate study heterogeneity (e.g., dosing regimens, detection limits) and apply sensitivity analyses to identify confounding factors .
  • Reference Standards : Source this compound CRMs from accredited providers (e.g., MilliporeSigma) with documented synthesis pathways and batch-specific certificates of analysis (CoA). Avoid unverified suppliers to prevent inaccuracies in isotopic enrichment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.